(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S1768350
CAS No.
154902-51-9
M.F
C16H19NO4S
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbo...

CAS Number

154902-51-9

Product Name

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

MURVSBJYXHTRJQ-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Synonyms

154902-51-9;Boc-L-3-Benzothienylalanine;(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid;Boc-3-(3-benzothienyl)-L-alanine;Boc-beta-(3-benzothienyl)-Ala-OH;Boc-beta-(3-benzothienyl)-L-alanine;(2S)-3-(1-benzothiophen-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;(2S)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;Boc-L-3-Benzothienylala;AC1MC51G;15040_ALDRICH;SCHEMBL999046;15040_FLUKA;CTK8C5717;MolPort-001-758-682;MURVSBJYXHTRJQ-LBPRGKRZSA-N;Boc-D-3-(3-Benzothienyl)-alanine;ZINC2560851;4852AD;CB-768;AKOS015836441;AKOS015948718;AM83626;BL141-1;OR14638

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)C(=O)O

Enzyme Inhibition:

  • S-BTA has been investigated as a potential inhibitor of CYP3A4, a critical human enzyme involved in the metabolism of various drugs and xenobiotics [].
  • Studies suggest S-BTA exhibits moderate inhibitory activity towards CYP3A4, potentially influencing the pharmacokinetics of co-administered drugs [].

Peptide and Protein Engineering:

  • Due to its unique structure, S-BTA can be incorporated into peptides and proteins, potentially modifying their properties and functionalities.
  • Research suggests S-BTA incorporation can enhance the stability and bioactivity of certain peptides [].

Medicinal Chemistry:

  • S-BTA serves as a valuable building block for the synthesis of novel bioactive molecules with potential therapeutic applications.
  • Studies have explored the use of S-BTA in the development of anti-cancer and anti-microbial agents [, ].

Structural Biology:

  • S-BTA can be employed as a tool to probe protein-protein interactions and understand the structure-function relationship of biological systems.
  • Its unique properties allow researchers to study the impact of specific amino acid substitutions on protein structure and function [].

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound characterized by its unique structure, which incorporates a benzo[b]thiophene moiety and a tert-butoxycarbonyl group. This compound belongs to a class of amino acids and derivatives, which are pivotal in various biochemical processes. The presence of the benzo[b]thiophene ring contributes to its potential biological activity, while the tert-butoxycarbonyl group serves as a protective moiety in synthetic applications.

  • There is no publicly available information on the specific mechanism of action of this compound [].
  • As with any unknown compound, it is advisable to handle this molecule with caution following general laboratory safety guidelines. Specific hazard information is not available in publicly available sources [].

The chemical reactivity of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can be analyzed through several types of reactions:

  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, yielding the free amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.
  • Amide Formation: The compound can react with various amines to form amides, expanding its utility in medicinal chemistry.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry.

The biological activity of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has been predicted using computer-aided methods. Studies indicate that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antitumor Activity: Compounds containing benzo[b]thiophene derivatives have shown promise in cancer therapy.
  • Anti-inflammatory Effects: The structural features may contribute to modulating inflammatory pathways.

The precise biological activity of this compound requires further empirical studies to validate predictions made by computational models .

Several synthetic routes can be employed to synthesize (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid:

  • Starting from Benzo[b]thiophene Derivatives: The synthesis typically begins with a benzo[b]thiophene derivative, which undergoes functionalization to introduce the amino and carboxylic acid groups.
  • Protection and Deprotection Strategies: The tert-butoxycarbonyl group is introduced as a protecting group for the amine during subsequent reactions, which can be removed later to yield the final product.
  • Chiral Resolution: Given that the compound is chiral, methods such as chiral chromatography or asymmetric synthesis may be used to obtain the desired enantiomer.

These methods highlight the versatility and complexity involved in synthesizing this compound

(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Research: In studies focusing on enzyme inhibition and metabolic pathways due to its structural characteristics.
  • Chemical Biology: Investigating interactions with biological macromolecules, such as proteins and nucleic acids.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid are crucial for understanding its biological implications. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate the effects on cell lines and biological systems.

These studies provide insights into how this compound may act therapeutically or as a lead compound for drug development .

Similar compounds include:

  • (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid
    • Lacks the tert-butoxycarbonyl group; may have different solubility and reactivity profiles.
  • (S)-3-(Thienyl)alanine
    • Similar thiophene structure but lacks the benzo substituent; may exhibit different biological activities.
  • (S)-3-(Naphthalen-1-yl)alanine
    • Contains a naphthalene instead of a benzo[b]thiophene; differing electronic properties could lead to varied interactions with biological targets.

Comparison Table

Compound NameKey FeaturesUnique Aspects
(S)-3-(Benzo[b]thiophen-3-yl)-2-amino-propanoic acidContains benzo[b]thiophene and tert-butoxycarbonylPotential for diverse chemical modifications
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acidSimilar core structure without protective groupMay have increased reactivity due to unprotected amine
(S)-3-(Thienyl)alanineThiophene based structureDifferent electronic properties affecting activity
(S)-3-(Naphthalen-1-yl)alanineNaphthalene based structureUnique interactions due to larger aromatic system

This comparison highlights the uniqueness of (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid within its structural class, particularly its potential for modification and diverse applications in medicinal chemistry.

XLogP3

3.5

Wikipedia

Boc-L-3-Benzothienylalanine

Dates

Modify: 2023-08-15

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